molecular formula C17H18N2O4 B3980304 3-isopropoxy-N-(2-methyl-4-nitrophenyl)benzamide

3-isopropoxy-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No. B3980304
M. Wt: 314.34 g/mol
InChI Key: QBPHZVCZVXOGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-(2-methyl-4-nitrophenyl)benzamide, also known as GW 501516, is a synthetic drug that was originally developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained notoriety in the athletic community as a performance-enhancing drug due to its ability to increase endurance and improve fat metabolism. In

Mechanism of Action

3-isopropoxy-N-(2-methyl-4-nitrophenyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and oxidative capacity. This results in improved endurance and fat metabolism.
Biochemical and Physiological Effects:
This compound 501516 has been shown to increase endurance and improve fat metabolism in animal models and human trials. It has also been shown to improve cardiac function and reduce inflammation in animal models of heart failure. However, there are concerns about its potential for causing cancer, as it has been shown to increase the incidence of liver tumors in animal models.

Advantages and Limitations for Lab Experiments

3-isopropoxy-N-(2-methyl-4-nitrophenyl)benzamide 501516 has several advantages for lab experiments, including its ability to improve endurance and fat metabolism in animal models. However, its potential for causing cancer is a significant limitation and must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on 3-isopropoxy-N-(2-methyl-4-nitrophenyl)benzamide 501516. These include further studies on its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases, as well as studies on its potential for causing cancer. Additionally, there is a need for more research on the long-term effects of this compound 501516 use in humans. Overall, this compound 501516 has shown promise as a potential therapeutic agent, but more research is needed to fully understand its benefits and risks.

Scientific Research Applications

3-isopropoxy-N-(2-methyl-4-nitrophenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, it has been shown to reduce inflammation and improve lipid metabolism in animal models of atherosclerosis.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(2)23-15-6-4-5-13(10-15)17(20)18-16-8-7-14(19(21)22)9-12(16)3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPHZVCZVXOGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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